Aquacoat ECD (CAS 9004-57-3) is a 30% w/w aqueous pseudolatex dispersion of ethylcellulose, stabilized with sodium lauryl sulfate and cetyl alcohol. As a highly hydrophobic, water-insoluble polymer system, it is primarily procured for the development of sustained-release multiparticulate coatings, moisture barriers, and taste-masking layers in pharmaceutical and industrial formulations. Unlike traditional organic solvent-based ethylcellulose, Aquacoat enables fully aqueous processing, significantly reducing environmental, health, and safety (EHS) risks, as well as solvent recovery costs. Its high glass transition temperature (Tg ~135 °C) and unplasticized nature make it a highly rigid structural polymer that serves as a versatile, customizable baseline for controlled-release architectures [1].
Substituting Aquacoat ECD with pre-plasticized ethylcellulose dispersions (such as Surelease) or acrylate-based alternatives (like Eudragit) fundamentally alters processability and release kinetics. Surelease contains built-in plasticizers (e.g., medium-chain triglycerides and oleic acid) and ammonium oleate as a stabilizer, which locks the formulator into a specific permeability profile and can cause unwanted ionic interactions with cationic active ingredients. In contrast, Aquacoat is supplied unplasticized, requiring the deliberate addition of external plasticizers (like dibutyl sebacate or triethyl citrate). This lack of internal plasticization is not a defect but a critical procurement advantage: it allows manufacturers to precisely tune the minimum film-forming temperature (MFT) and the resulting membrane permeability. Furthermore, replacing Aquacoat with organic ethylcellulose solutions drastically changes particle morphology during spray drying, often resulting in inferior encapsulation efficiency and higher residual solvent limits [1].
When formulating taste-masked microparticles, the choice between aqueous ethylcellulose dispersions and organic solutions significantly impacts particle morphology. Studies comparing Aquacoat ECD to organic ethylcellulose solutions (Ethocel) demonstrated that Aquacoat achieved an exceptionally high encapsulation efficiency of 95.1% during spray drying. Furthermore, the aqueous dispersion yielded superior in vivo taste-masking efficacy compared to the organic counterpart, while completely eliminating the need for flammable solvents [1].
| Evidence Dimension | Encapsulation efficiency and solvent requirement |
| Target Compound Data | Aquacoat ECD (95.1% encapsulation, 0% organic solvent) |
| Comparator Or Baseline | Organic EC solution (Ethocel) (Lower taste-masking efficacy, 100% organic solvent dependence) |
| Quantified Difference | Aquacoat provides >95% encapsulation efficiency with superior organoleptic properties without organic solvents. |
| Conditions | Spray drying of rupatadine fumarate microparticles at varying drug:polymer ratios. |
Procurement teams can eliminate hazardous solvent costs and safety protocols while simultaneously improving the physical and sensory quality of the microparticles.
Unlike pre-plasticized dispersions, Aquacoat ECD's unplasticized pseudolatex structure allows for precise thermal and kinetic tuning. The native dispersion has a high Minimum Film Formation Temperature (MFT) of 81 °C. By incorporating 20% dibutyl sebacate (DBS), the MFT is quantitatively reduced to approximately 30 °C, enabling optimal film formation. This deliberate plasticization allows formulators to dial in specific permeability coefficients (ranging from 25 to 53 × 10^-10 cm^2·s^-1), achieving zero-order or biphasic release profiles depending on the plasticizer's water solubility [1].
| Evidence Dimension | Minimum Film Formation Temperature (MFT) and Permeability |
| Target Compound Data | Aquacoat ECD + 20% DBS (MFT ~30 °C, Permeability 25-53 × 10^-10 cm^2·s^-1) |
| Comparator Or Baseline | Unplasticized Aquacoat (MFT 81 °C) / Pre-plasticized alternatives (Fixed MFT/Permeability) |
| Quantified Difference | 51 °C reduction in MFT and fully tunable permeability coefficients. |
| Conditions | Fluidized bed coating of microcapsules treated with heat 10 °C above MFT. |
Buyers requiring bespoke release kinetics (e.g., strict zero-order release) must procure an unplasticized baseline like Aquacoat to maintain full control over the membrane's physical properties.
A known challenge with high-Tg aqueous dispersions like Aquacoat ECD is the 'curing effect'—a decrease in drug release over time due to the gradual coalescence of polymer particles under high temperature and humidity (e.g., 60 °C / 75% RH). However, quantitative studies show that blending Aquacoat ECD with Eudragit NE 30D (at ratios such as 75:25) completely eliminates this instability. While pure Aquacoat showed significant release retardation post-curing, the optimized blend maintained an identical release profile before and after 24 hours of accelerated curing, compensating for Aquacoat's coalescence with Eudragit's adhesion changes [1].
| Evidence Dimension | Drug release stability post-curing (60 °C / 75% RH for 24h) |
| Target Compound Data | Aquacoat ECD blended with Eudragit NE 30D (Stable, unchanged release profile) |
| Comparator Or Baseline | Pure Aquacoat ECD (Decreased release rate due to continued coalescence) |
| Quantified Difference | 100% elimination of the heat/humidity-induced curing effect shift when blended. |
| Conditions | Propranolol HCl pellets coated at 20% w/w level, cured at 60 °C / 75% RH for 24h. |
Allows industrial scale-up teams to utilize Aquacoat's robust barrier properties without risking batch-to-batch shelf-life failures due to incomplete initial film coalescence.
Because Aquacoat ECD is supplied unplasticized, it is the premier choice for fluidized bed coating of multiparticulate pellets where the release kinetics must be strictly controlled. Formulators can select specific plasticizers (e.g., hydrophilic triethyl citrate for zero-order release, or hydrophobic dibutyl sebacate for biphasic release) to tailor the membrane's permeability, a flexibility not possible with pre-plasticized alternatives [1].
Aquacoat is highly effective in spray-drying applications designed to mask extremely bitter compounds. Its aqueous nature allows facilities to bypass explosion-proof organic solvent processing lines, while its specific surfactant system (sodium lauryl sulfate and cetyl alcohol) yields microparticles with >95% encapsulation efficiency and superior morphological stability compared to organic solutions [2].
In advanced formulation workflows requiring long-term storage stability under high humidity, Aquacoat ECD is utilized as the primary structural component in blended polymer systems. By mixing it with acrylate dispersions (like Eudragit NE 30D), manufacturers can completely neutralize the curing effect, ensuring that the moisture barrier and drug release profiles remain identical from the day of manufacture through the end of the product's shelf life[3].